Parcetasal
Overview
Description
It is a compound with a molecular formula of C17H15NO5 and a molecular weight of 313.3 g/mol . Parcetasal is known for its analgesic and antipyretic properties, making it a valuable compound in medical research and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Parcetasal can be synthesized through a multi-step process. The synthesis typically involves the following steps:
Nitration of Phenol: Phenol is nitrated to produce a mixture of ortho- and para-nitrophenol.
Reduction of Nitro Group: The nitro group in para-nitrophenol is reduced to an amino group, resulting in the formation of para-aminophenol.
Acetylation: The amino group in para-aminophenol is acetylated using acetic anhydride to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Parcetasal undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: The nitro group in the precursor compound is reduced to an amino group during synthesis.
Substitution: The amino group in para-aminophenol is substituted with an acetyl group to form this compound.
Common Reagents and Conditions
Nitration: Sodium nitrate and concentrated sulfuric acid are used for nitration of phenol.
Acetylation: Acetic anhydride is used for the acetylation of the amino group.
Major Products Formed
The major product formed from these reactions is this compound itself. Other by-products may include unreacted starting materials and minor side products from incomplete reactions.
Scientific Research Applications
Parcetasal has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Parcetasal involves the inhibition of prostaglandin synthesis. This inhibition is achieved by blocking the activity of cyclooxygenase enzymes (COX-1 and COX-2) in an environment with low levels of arachidonic acid and peroxides . Additionally, this compound exerts its effects through multiple pathways, including the serotonergic descending neuronal pathway, the L-arginine/nitric oxide pathway, and the cannabinoid system . In the brain and spinal cord, this compound can combine with arachidonic acid to form N-arachidonoylphenolamine, contributing to its analgesic and antipyretic effects .
Comparison with Similar Compounds
Parcetasal is similar to other non-steroidal anti-inflammatory agents, such as:
Paracetamol (Acetaminophen): Both compounds have analgesic and antipyretic properties, but this compound is distinguished by its unique molecular structure and specific pathways of action.
This compound’s uniqueness lies in its specific molecular interactions and pathways, which contribute to its distinct pharmacological profile.
Properties
IUPAC Name |
N-[4-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)oxy]phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-12-7-9-13(10-8-12)21-17(2)22-15-6-4-3-5-14(15)16(20)23-17/h3-10H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPRLADYRFPQSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2(OC3=CC=CC=C3C(=O)O2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30868973 | |
Record name | N-{4-[(2-Methyl-4-oxo-2H,4H-1,3-benzodioxin-2-yl)oxy]phenyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87549-36-8 | |
Record name | Parcetasal [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087549368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PARCETASAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LSZ7869T2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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